2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride
Description
Historical Context and Development
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride (CAS No. 1246172-64-4) emerged as a synthetic compound of interest in the early 21st century. Its first documented synthesis appears in chemical databases around 2012, with PubChem records indicating its creation date as March 8, 2012. The compound’s development aligns with broader trends in medicinal chemistry, where researchers sought to modify amide-based structures to optimize physicochemical properties for potential pharmacological applications. While not directly linked to early 20th-century local anesthetics like procaine, its structural motifs reflect modern efforts to balance lipophilicity and solubility through strategic substitution patterns.
Chemical Classification and Nomenclature
Classified as a secondary amine-propanamide derivative, this compound belongs to the broader family of amino acid amides. Its systematic IUPAC name, This compound , delineates its structure unambiguously:
- Propanamide backbone : A three-carbon chain with a carboxamide group at position 1.
- Amino substitution : A primary amine at position 2.
- N-alkyl groups : Cyclohexyl and ethyl substituents on the amide nitrogen.
- Hydrochloride salt : Counterion for the protonated amine.
The molecular formula C₁₁H₂₃ClN₂O (MW: 234.76 g/mol) and SMILES string CC(N)C(=O)N(CC)C1CCCCC1.Cl encode its connectivity. The cyclohexyl group introduces significant hydrophobicity, while the ethyl chain moderates steric bulk compared to larger alkyl substituents. X-ray crystallography data remains unpublished, but computational models predict a chair conformation for the cyclohexane ring, minimizing steric strain.
Structural Significance in Amino-Propanamide Chemistry
The compound’s architecture highlights three critical design elements in contemporary amide chemistry:
- Branching at the α-carbon : The 2-amino group enables hydrogen bonding, potentially enhancing solubility and target binding.
- N,N-dialkylation : The cyclohexyl and ethyl groups confer lipophilicity, as evidenced by the predicted LogP value. This balances the hydrophilic amide and ammonium moieties.
- Salt formation : Hydrochloride conversion improves stability and crystallinity, critical for handling and formulation.
Comparative analysis with simpler propanamides, such as 2-amino-N-ethylpropanamide hydrochloride (CAS 1078162-88-5), reveals that the cyclohexyl group increases molecular volume by ~45%, significantly altering phase partitioning behavior. Additionally, the absence of aromatic systems distinguishes it from benzamide derivatives like bromhexine impurities, reducing π-π stacking tendencies and potentially mitigating nonspecific protein interactions.
Comparative Position within Propanamide Derivatives
To contextualize its chemical space, consider key analogues:
This table illustrates a deliberate progression toward bulkier N-substituents to modulate bioavailability. The cyclohexyl-ethyl combination achieves a ClogP of ~2.8, positioning it between purely aliphatic and aromatic derivatives. Unlike procaine’s ester linkage, the amide bond here resists hydrolytic degradation, suggesting greater metabolic stability. Furthermore, the absence of electron-withdrawing groups on the cyclohexane ring differentiates it from halogenated analogues like dibromobenzylamines, which exhibit distinct reactivity profiles.
In synthetic methodologies, its preparation mirrors modern peptide coupling strategies. For instance, a 2020 patent describes a route using THF and triethylamine to facilitate amide bond formation between 2-aminopropanoic acid derivatives and N-cyclohexyl-N-ethylamine. This contrasts with older techniques for arylcyclohexylamines, which often relied on Friedel-Crafts alkylation.
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-ethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10;/h9-10H,3-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZNTICNHLMJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride typically follows a multi-step process involving:
- Activation of a carboxylic acid derivative (such as 2-amino propanoic acid or its ester)
- Coupling with cyclohexyl ethyl amine
- Formation of the amide bond under controlled conditions
- Conversion to the hydrochloride salt for stability and crystallinity
This approach is consistent with standard amide synthesis protocols in organic chemistry.
Amide Formation via Carboxylic Acid and Amine Coupling
A key step involves the condensation of a carboxylic acid or activated ester with an amine. According to patent WO2016042298A1, amides can be synthesized from carboxylic acids and amines under mild conditions, often using coupling agents or activation methods to facilitate bond formation.
| Step | Reagents/Conditions | Description |
|---|---|---|
| (i) | Carboxylic acid (e.g., 2-amino propanoic acid derivative) + Amine (cyclohexyl ethyl amine) | Amide bond formation via condensation |
| (ii) | Coupling agents (e.g., N-hydroxy-succinimide, EDCI) | Activation of carboxylic acid for efficient coupling |
| (iii) | Controlled temperature (0–30 °C) | To avoid side reactions and racemization |
| (iv) | Purification and crystallization | To isolate pure amide |
Specific Synthetic Routes from Related Compounds
While no direct preparation method for this compound is found, related amides such as (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride have been synthesized using multi-step methods involving:
- Formation of lithium amide salts at low temperatures (-50 to -78 °C)
- Addition reactions with carboxylic acid esters
- Deprotection steps using formic acid
- Coupling with amines using condensing agents like N-hydroxy-succinimide and 1-ethyl-(3-dimethylaminopropyl) phosphinylidyne diimmonium salt hydrochlorate
- Final hydrogenation under Pd/C catalyst to remove protecting groups and form hydrochloride salts
This methodology can be adapted for the target compound by substituting the appropriate amine and acid derivatives.
| Step | Temperature (°C) | Reagents/Conditions | Purpose |
|---|---|---|---|
| A | -50 to -78 | Formation of lithium amide salt | Activation of amine |
| B | 20 to 30 | Deprotection with formic acid | Removal of protecting groups |
| C | 20 to 30 | Coupling with amine + condensing agents | Amide bond formation |
| D | 40 to 50, H2, 2 MPa | Hydrogenation with 10% Pd/C | Removal of benzyl protection, formation of hydrochloride salt |
Preparation of Cyclohexylamine Derivatives
The cyclohexylamine moiety in the target compound can be prepared or purified via known methods such as the one-step synthesis of N-cyclohexyl-2-aminoethanesulfonic acid involving:
- Refluxing cyclohexylamine with 1,2-dichloroethane and sodium sulfite under catalytic conditions
- Filtration, acidification, and crystallization to obtain high-purity products (>99%)
- Controlled addition rates and molar ratios to optimize yield and purity
Though this is a sulfonic acid derivative, the method highlights efficient preparation of cyclohexylamine-containing intermediates that could be precursors or related compounds in the synthesis of the target amide.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Reaction type | Amide bond formation via condensation | Carboxylic acid + amine |
| Activation | Use of coupling agents such as N-hydroxy-succinimide, EDCI | Stoichiometric or catalytic |
| Temperature control | Low to moderate temperatures to prevent side reactions | -78 °C to 50 °C |
| Catalysts | Pd/C for hydrogenation steps | 10% Pd/C |
| Pressure | Hydrogenation under 2 MPa H2 pressure | 2 MPa |
| Purification | Crystallization from solvents, acidification to form hydrochloride salt | pH 5–7 |
Research Findings and Considerations
- Temperature sensitivity : Low temperatures (-50 to -78 °C) are critical during formation of reactive intermediates such as lithium amide salts to avoid decomposition or side reactions.
- Coupling efficiency : Use of condensing agents like 1-ethyl-(3-dimethylaminopropyl) phosphinylidyne diimmonium salt hydrochlorate enhances amide bond formation yields.
- Hydrogenation conditions : Catalytic hydrogenation with 10% Pd/C at 40–50 °C under 2 MPa hydrogen pressure effectively removes protecting groups and converts amides to their hydrochloride salts.
- Purity : Crystallization and acidification steps are essential to obtain high-purity hydrochloride salts, which are more stable and suitable for pharmaceutical applications.
Chemical Reactions Analysis
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Chemistry
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride serves as a reagent in organic synthesis. It can be utilized in various chemical reactions, including:
- Oxidation : Formation of corresponding amides or carboxylic acids.
- Reduction : Formation of primary amines.
- Substitution Reactions : Formation of substituted amides or other derivatives.
This compound's unique structure allows it to act as a building block for more complex molecules, making it valuable in synthetic chemistry.
Biological Applications
The compound has been investigated for its biological activity, particularly in enzyme mechanisms and protein interactions:
- Enzyme Modulation : Studies have shown that it can enhance or inhibit enzyme activity depending on its concentration. At low concentrations, it acts as an activator, while higher concentrations lead to inhibition, indicating a dose-dependent response.
- Proteomics Research : It has been used to explore protein acetylation patterns in cultured cells, selectively inducing acetylation of specific histone proteins.
Medical Research
This compound is being explored for potential therapeutic applications:
- Drug Development : The compound is being studied as a precursor for developing new pharmaceuticals, particularly targeting neurological conditions such as Alzheimer's disease. Its ability to interact with specific receptors may provide insights into new treatment modalities .
Study on Enzyme Interactions
A significant study focused on the effects of this compound on metabolic enzymes revealed:
| Concentration | Effect |
|---|---|
| Low | Enzyme activation |
| High | Enzyme inhibition |
This study highlights the compound's utility in understanding metabolic pathways and enzyme regulation.
Proteomics Research Findings
In a proteomics study, the compound was utilized to investigate histone modifications:
| Key Results | Findings |
|---|---|
| Induction of Acetylation | Selective acetylation of histone proteins |
| Mechanism of Action | Interaction with specific enzymes |
These findings suggest that the compound can serve as a tool for elucidating protein modifications relevant to gene expression and cellular function.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O
- Molecular Weight : 220.741 g/mol
- Key Differences :
- The acetamide backbone (vs. propanamide) reduces the carbon chain length by one methylene group.
- Lower molecular weight and altered lipophilicity may affect solubility and bioavailability.
- Applications : Listed as a chemical intermediate with a ChemSpider ID (25075664), suggesting use in drug discovery .
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide Hydrochloride
- CAS No.: 1220031-49-1
- Molecular Formula : Likely C₁₃H₂₅ClN₂O (based on structural inference)
- Key Differences :
- A methyl group is added to the propanamide backbone, increasing steric hindrance.
- Enhanced hydrophobicity due to the branched alkyl group may impact receptor binding in pharmaceutical contexts.
- Synthesis : Produced by Hairui Chem as a pharmaceutical intermediate .
2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride
- CAS No.: 1220035-05-1
- Molecular Formula : C₈H₁₉ClN₂O
- Molecular Weight : 194.70 g/mol
- Key Differences :
- Replacement of the cyclohexyl group with an isobutyl group reduces ring-related steric effects.
- Simplified structure may enhance metabolic stability but reduce affinity for lipophilic targets.
- Applications : Used in pharmaceutical intermediates, emphasizing structural versatility in drug design .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Cyclohexyl vs. Isobutyl/ethyl groups (in analogs) offer flexibility but lower steric demands, favoring rapid metabolic clearance .
Impact of Backbone Modifications
- Acetamide vs. Propanamide :
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS No. |
|---|---|---|---|---|
| 2-Amino-N-cyclohexyl-N-ethylpropanamide HCl | ~C₁₂H₂₃ClN₂O | ~246.78 (estimated) | Cyclohexyl, Ethyl, Propanamide | Not Provided |
| 2-Amino-N-cyclohexyl-N-ethylacetamide HCl | C₁₀H₂₁ClN₂O | 220.741 | Cyclohexyl, Ethyl, Acetamide | 1220018-07-4 |
| 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide HCl | C₁₃H₂₅ClN₂O | 264.80 (estimated) | Cyclohexyl, Ethyl, Methylpropanamide | 1220031-49-1 |
| 2-Amino-N-isobutyl-2-methylpropanamide HCl | C₈H₁₉ClN₂O | 194.70 | Isobutyl, Methylpropanamide | 1220035-05-1 |
Biological Activity
2-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride is a compound of interest in pharmacology and biochemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 232.75 g/mol
- CAS Number : 1150271-55-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound exhibits the following mechanisms:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular functions.
Biochemical Pathways
Research indicates that this compound is involved in several critical biochemical pathways:
- Dopaminergic Pathways : It may modulate dopamine receptors, affecting mood and behavior.
- Cholinergic Activity : The compound can influence acetylcholine receptors, potentially impacting cognitive functions and neuromuscular activities .
- Metabolic Pathways : By interacting with metabolic enzymes, it can alter the flux of metabolites within cells, leading to various physiological effects.
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Effects
In a controlled study examining the effects of this compound on rodent models, researchers found significant changes in behavior correlating with alterations in dopamine receptor activity. The study reported enhanced locomotor activity at lower doses, suggesting a stimulatory effect on dopaminergic pathways.
Case Study 2: Cholinergic Modulation
A separate investigation focused on the compound's impact on cholinergic signaling. Using electrophysiological techniques, it was demonstrated that the compound could modulate acetylcholine receptor activity, leading to both excitatory and inhibitory effects depending on the concentration used .
Dosage Effects
The biological effects of this compound vary significantly with dosage:
- Low Doses : Minimal side effects; potential therapeutic benefits observed in animal models.
- High Doses : Increased risk of toxicity and adverse effects such as organ damage have been documented in studies.
Transport and Distribution
The compound is transported within biological systems via specific transporters that facilitate its uptake into target tissues. Its distribution is influenced by factors such as solubility and binding affinity to plasma proteins.
Q & A
Q. How can computational modeling aid in predicting biological interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like enzymes or receptors. QSAR models relate structural features (e.g., logP, H-bond donors) to activity, guiding functionalization of the propanamide backbone .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
